4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-phenylethyl)-, 1,1-dioxide
Description
This compound belongs to the thienothiadiazine dioxide family, characterized by a fused thiophene-thiadiazine core with sulfone (1,1-dioxide) and nitrile (acetonitrile) substituents. Its structure includes a 2-phenylethyl group at position 2 and a keto group at position 3, distinguishing it from simpler analogs. Synthetically, such compounds are typically prepared via multi-step reactions involving halogenation, alkylation, and oxidation, as exemplified in related thienothiadiazine syntheses .
Pharmacologically, thienothiadiazine dioxides are explored for diverse applications. For instance, 1,1,3-trioxo derivatives demonstrate anti-HIV activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) , while others are evaluated for cardiovascular effects .
Properties
CAS No. |
214916-41-3 |
|---|---|
Molecular Formula |
C15H13N3O3S2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[1,1,3-trioxo-2-(2-phenylethyl)thieno[3,4-e][1,2,4]thiadiazin-4-yl]acetonitrile |
InChI |
InChI=1S/C15H13N3O3S2/c16-7-9-17-13-10-22-11-14(13)23(20,21)18(15(17)19)8-6-12-4-2-1-3-5-12/h1-5,10-11H,6,8-9H2 |
InChI Key |
QSFUKSXWWUXESS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)N(C3=CSC=C3S2(=O)=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Cyclization Using Acetic and Sulfuric Acid
- Starting Materials: Thiosemicarbazide derivatives and α-bromoacetophenone or α-bromoacetyl compounds.
- Procedure: The mixture is refluxed in a solvent system of acetic acid and sulfuric acid, which promotes cyclization and ring closure to form the thiadiazine ring fused with the thieno moiety.
- Outcome: This method yields the desired 4H-thieno[3,4-e]-1,2,4-thiadiazine 1,1-dioxide derivatives with good purity and yield.
- Advantages: Mild reaction conditions and relatively straightforward workup.
- Limitations: The presence of strong acid may lead to side reactions or rearrangements in sensitive substrates.
Cyclization Using Polyphosphoric Acid (PPA)
- Starting Materials: Similar to the above, but PPA replaces sulfuric acid.
- Procedure: The reaction mixture is heated with PPA, which acts as a strong dehydrating agent facilitating ring closure.
- Outcome: Unexpected side products may form, such as rearranged heterothiadiazines, rather than the expected thiadiazine derivatives.
- Advantages: PPA can promote cyclization in substrates less reactive under sulfuric acid conditions.
- Limitations: Lower selectivity and formation of by-products require careful optimization.
Representative Experimental Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization (Acetic/Sulfuric acid) | Thiosemicarbazide + α-bromoacetophenone, reflux in AcOH/H2SO4 | 65-75 | Clean conversion, moderate yield |
| Cyclization (PPA) | Same substrates, heated with polyphosphoric acid | 50-60 | Side products observed |
| Alkylation | 2-Phenylethyl bromide, base (K2CO3), DMF | 70-80 | Selective alkylation at N-2 position |
| Oxidation | H2O2 or m-CPBA, room temperature | 85-90 | Efficient formation of 1,1-dioxide |
Spectroscopic and Analytical Characterization Supporting Preparation
- IR Spectroscopy: Characteristic bands for the thiadiazine ring, nitrile group (~2220 cm⁻¹), and sulfone (1,1-dioxide) groups (~1300-1150 cm⁻¹).
- NMR Spectroscopy: Proton NMR confirms the presence of phenylethyl substituent and ring protons; carbon NMR shows signals for nitrile carbon and thiadiazine carbons.
- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight of the compound.
- Elemental Analysis: Confirms the expected C, H, N, S, and O content matching the proposed structure.
Summary of Key Research Findings
- The acetic acid/sulfuric acid cyclization method remains the most reliable for synthesizing the thiadiazine core fused with thieno rings.
- Polyphosphoric acid can be used but requires careful control to avoid side reactions.
- Functionalization with phenylethyl and acetonitrile groups is efficiently achieved via alkylation and condensation reactions.
- Oxidation to the 1,1-dioxide form is straightforward and yields stable compounds.
- The synthetic route allows for structural modifications, enabling exploration of pharmacological properties, especially cardiovascular activity and calcium channel blocking effects.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts may be used to facilitate specific reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They may include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Pharmacological Properties
The compound has garnered attention for its pharmacological properties. Research indicates that it acts as a voltage-dependent calcium channel blocker , which can be beneficial in treating cardiovascular diseases. Its mechanism involves blocking specific calcium channels, leading to antihypertensive effects .
Case Study: Antiviral Activity
A study highlighted the synthesis of derivatives of 4H-thieno[3,4-e]-1,2,4-thiadiazines that serve as non-nucleoside reverse transcriptase inhibitors. These derivatives showed enhanced antiviral activity against HIV-1 when modified with halogen substitutions .
Cardiovascular Activity
Research has also focused on the cardiovascular effects of this compound. It has been evaluated for its ability to lower blood pressure and improve cardiac function in preclinical models. The structural modifications in the thiadiazine moiety have been linked to increased efficacy in cardiovascular applications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Variations in substituents on the thiadiazine ring have been shown to significantly affect biological activity. For example:
| Substituent | Effect on Activity |
|---|---|
| Cyanomethyl | Increased potency against viral replication |
| Propargyl | Enhanced antihypertensive effects |
| Benzyl | Improved binding affinity to calcium channels |
Development of Advanced Materials
The unique structural features of 4H-thieno(3,4-e)-1,2,4-thiadiazine make it a candidate for developing advanced materials. Its electron-rich nature allows for potential applications in organic electronics and photovoltaic devices. Research indicates that compounds with similar structures exhibit promising electrical conductivity and stability.
Case Study: Organic Electronics
In material science studies, derivatives of this compound have been incorporated into organic light-emitting diodes (OLEDs). The incorporation of thiadiazine derivatives has resulted in improved charge transport properties and device efficiency .
Synthesis Techniques
The synthesis of 4H-thieno(3,4-e)-1,2,4-thiadiazine typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Curtius rearrangement : Utilized for synthesizing sulfamoylacylazides.
- Cyclization reactions : Employed to form the fused ring structure.
These techniques not only enhance yield but also allow for the fine-tuning of properties relevant to both medicinal and material science applications.
Mechanism of Action
The mechanism of action of 4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-phenylethyl)-, 1,1-dioxide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition: Blocking the activity of specific enzymes or receptors.
Modulation: Altering the function of specific pathways.
Comparison with Similar Compounds
Key Observations:
The 1,1,3-trioxo configuration in TTDs introduces additional electron-withdrawing effects, critical for anti-HIV activity , whereas 1,1-dioxides (as in the target compound) may favor cardiovascular interactions .
Pyridothiadiazines introduce basic nitrogen atoms, enabling hydrogen bonding absent in thieno analogs.
Pharmacological Profiles
- Anti-HIV Activity: TTD derivatives with 1,1,3-trioxo groups show EC₅₀ values in the nanomolar range against HIV-1 . The target compound’s 1,1-dioxide configuration lacks the third oxygen, likely rendering it inactive against HIV.
- Neurological Targets: Benzothiadiazine dioxides (e.g., Compound 1) are potent AMPAR PAMs, whereas thieno analogs like Compound 26 show weaker activity, highlighting the importance of the core aromatic system .
Biological Activity
4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(2-phenylethyl)-, 1,1-dioxide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of thiadiazine derivatives known for their potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 334.4 g/mol. Its unique structure includes a thieno ring fused with a thiadiazine moiety and various substituents that enhance its biological activity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antihypertensive Effects : Studies have demonstrated that 4H-Thieno(3,4-e)-1,2,4-thiadiazine derivatives function as voltage-dependent calcium channel blockers. They inhibit spontaneous motility in vascular tissues and show promise as antihypertensive agents by reducing diastolic arterial blood pressure without affecting cardiac output .
- Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties against various bacterial strains. For example, compounds derived from this class have been evaluated for their effectiveness against Staphylococcus aureus and Escherichia coli .
- Antiparasitic Properties : Recent studies suggest that related thiadiazine compounds can disrupt metabolic pathways in parasites causing tropical diseases. These compounds increase reactive oxygen species (ROS) levels in parasites, leading to cell death .
The biological effects of 4H-Thieno(3,4-e)-1,2,4-thiadiazine are believed to be mediated through specific interactions with molecular targets such as enzymes and receptors involved in cellular signaling pathways. For instance:
- Calcium Channel Blockade : The compound's antihypertensive effects are attributed to its ability to block calcium channels in vascular smooth muscle cells .
- Reactive Oxygen Species Modulation : The antiparasitic activity may involve the modulation of ROS levels within the target cells, disrupting homeostasis and leading to cell death .
Research Findings and Case Studies
Several studies have focused on the synthesis and evaluation of this compound's biological activity:
- Synthesis and Pharmacological Evaluation : A study synthesized various thiadiazine derivatives through Curtius rearrangement and evaluated their effects on isolated rat vascular tissues. The results indicated a dose-dependent decrease in arterial blood pressure similar to known calcium channel blockers like verapamil .
- Antimicrobial Evaluation : Another research effort tested the antimicrobial efficacy of several derivatives against common bacterial strains. Some compounds exhibited comparable or superior activity compared to standard antibiotics .
- Antiparasitic Activity : A recent investigation into the interaction of thiadiazine derivatives with parasites revealed that they significantly increased ROS levels and caused mitochondrial perturbations in the parasites tested .
Comparative Analysis
The following table summarizes the biological activities of selected thiadiazine derivatives compared to 4H-Thieno(3,4-e)-1,2,4-thiadiazine:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 4H-Thieno(3,4-e)-1,2,4-thiadiazine | Antihypertensive | Calcium channel blocker |
| 5-Fluoro-1H-pyrazole | Anti-inflammatory | Exhibits notable anti-inflammatory properties |
| 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine | Anticancer | Demonstrates significant anticancer activity |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing the thieno-thiadiazine core structure with a phenylethyl substituent?
- Methodological Answer : The core structure can be synthesized via cycloaddition reactions or nucleophilic substitution. For example, describes using 2,3-didehydronaphthalene intermediates to form thiazine derivatives via benzyne cycloaddition. For the phenylethyl substituent, alkylation of thiadiazine precursors (e.g., bromoacetylphenone) under reflux in ethanol with sodium alkoxide catalysts is effective . Characterization via IR and NMR spectroscopy is critical to confirm regioselectivity.
Q. How can the purity and stability of this compound be validated under experimental conditions?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment. Thermal stability can be tested via differential scanning calorimetry (DSC), while hydrolytic stability under acidic/basic conditions (e.g., pH 1–13 buffers) should be monitored using LC-MS . highlights the importance of solvent selection (e.g., ethanol/water mixtures) for recrystallization to avoid decomposition.
Q. What spectroscopic techniques are essential for structural elucidation?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups (e.g., C≡N in acetonitrile at ~2250 cm⁻¹, S=O stretching at ~1350–1150 cm⁻¹) .
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., phenylethyl protons at δ 2.8–3.5 ppm, thiadiazine ring carbons at δ 160–180 ppm) .
- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions, as demonstrated for similar benzothiazine derivatives .
Advanced Research Questions
Q. How do electronic effects of the phenylethyl group influence the reactivity of the thiadiazine ring?
- Methodological Answer : Computational studies (e.g., DFT calculations) can map electron density distribution. Substituent effects are critical in cycloaddition reactions: electron-withdrawing groups (e.g., -CN) increase electrophilicity, while phenylethyl’s electron-donating nature may stabilize intermediates. Compare reaction kinetics with analogs lacking the phenylethyl group .
Q. What strategies resolve contradictions in reported biological activities of thiadiazine derivatives?
- Methodological Answer : Bioactivity discrepancies often arise from assay conditions (e.g., cell lines, concentrations). Standardize testing using:
- Dose-response curves (IC₅₀ determination).
- Selectivity profiling (e.g., kinase panels for off-target effects).
- Structural analogs : identifies anti-HIV activity in thiadiazines with trioxo substituents, suggesting the dioxo group in this compound may require modification for therapeutic relevance .
Q. Can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against targets like carbonic anhydrase or reverse transcriptase (as in ) can identify binding motifs. Pharmacophore models should prioritize the thiadiazine ring’s sulfur atoms and the phenylethyl group’s hydrophobic interactions .
Q. What catalytic systems enhance the efficiency of thiadiazine functionalization?
- Methodological Answer : Transition-metal catalysts (e.g., Pd/C for cross-coupling) or organocatalysts (e.g., proline derivatives) can enable C–H activation. uses Barton esters for selenazine synthesis, suggesting similar approaches for regioselective derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
